molecular formula C7H16O2 B1614497 4-Isopropoxybutanol CAS No. 31600-69-8

4-Isopropoxybutanol

Cat. No.: B1614497
CAS No.: 31600-69-8
M. Wt: 132.2 g/mol
InChI Key: OYVUCQVIHYMROV-UHFFFAOYSA-N
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Description

4-Isopropoxybutanol is a chemical compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da . It is also known by other names such as 1-Butanol, 4-(1-methylethoxy)- .


Molecular Structure Analysis

This compound contains a total of 24 bonds, including 8 non-H bond(s), 5 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) . It also contains a total of 25 atoms; 16 Hydrogen atom(s), 7 Carbon atom(s), and 2 Oxygen atom(s) .


Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 191.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 49.8±6.0 kJ/mol, and it has a flash point of 57.3±7.7 °C . The index of refraction is 1.422, and it has a molar refractivity of 37.7±0.3 cm3 .

Scientific Research Applications

  • Molecular Structure Studies : Research on molecules structurally similar to 4-Isopropoxybutanol, such as 1,2,3,4-diepoxybutane, has been conducted to understand their molecular structures. For instance, the molecular structure of gaseous d,l-1,2,3,4-Diepoxybutane was studied using electron diffraction, revealing specific bond lengths and angles (Smith & Kohl, 1972).

  • Biofuel Production : Isobutanol, a compound closely related to this compound, is being explored as a biofuel. Research in this area includes the fermentative production of isobutanol from sugars, considering both the metabolic engineering and economic viability of the process (van Leeuwen et al., 2012).

  • Engine Performance and Emission Characteristics : Studies have been conducted on the performance and emission characteristics of engines using isobutanol-diesel fuel blends. These investigations are aimed at understanding how such blends affect engine performance and exhaust emissions (Karabektaş & Hosoz, 2009).

  • Genotoxicity Studies : The genotoxic effects of compounds structurally similar to this compound, like diepoxybutane, have been examined. These studies provide insights into the mutagenic activity of such compounds in various biological systems (Moutschen-Dahmen et al., 1963).

  • Catalytic Dehydration for Chemical Production : Research includes the catalytic dehydration of fermented isobutanol to produce renewable chemicals and fuels. This area explores the impact of various process conditions and impurities on the dehydration reaction and the production of isobutylene (Taylor et al., 2010).

  • Metabolic Engineering for Biofuel Production : Studies on metabolic engineering in microorganisms for isobutanol production have been conducted. This research aims to improve isobutanol yields and titers through genetic modification of yeast strains (Matsuda et al., 2013).

Properties

IUPAC Name

4-propan-2-yloxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2)9-6-4-3-5-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUCQVIHYMROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336892
Record name 4-Isopropoxybutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31600-69-8
Record name 4-Isopropoxybutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 1,4- butandiol and isopropylbromide, the above compound is produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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